molecular formula C10H12Cl2N2 B14868566 4-(2,6-Dichlorophenyl)pyrrolidin-3-amine

4-(2,6-Dichlorophenyl)pyrrolidin-3-amine

Cat. No.: B14868566
M. Wt: 231.12 g/mol
InChI Key: BSBJBRBSXWDKJA-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 2,6-dichlorophenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities and ability to interact with various molecular targets . The presence of the 2,6-dichlorophenyl group enhances the compound’s chemical properties, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reductive amination of 2,6-dichlorobenzaldehyde with pyrrolidine . The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild conditions.

Industrial Production Methods

In an industrial setting, the production of 4-(2,6-Dichlorophenyl)pyrrolidin-3-amine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,6-dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives with various functional groups .

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-Dichlorophenyl)pyrrolidin-2-one: A structurally similar compound with a ketone group instead of an amine group.

    2,6-Dichlorophenylpyrrolidine: Lacks the amine group at the 3-position.

    2,6-Dichlorophenylpyrrole: Contains a pyrrole ring instead of a pyrrolidine ring.

Uniqueness

4-(2,6-Dichlorophenyl)pyrrolidin-3-amine is unique due to the presence of both the 2,6-dichlorophenyl group and the pyrrolidine ring with an amine substitution at the 3-position. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H12Cl2N2

Molecular Weight

231.12 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H12Cl2N2/c11-7-2-1-3-8(12)10(7)6-4-14-5-9(6)13/h1-3,6,9,14H,4-5,13H2

InChI Key

BSBJBRBSXWDKJA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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